2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Organic Synthesis Process Chemistry Analytical Chemistry

This 98% pure acyl chloride is the essential precursor for synthesizing bromine-containing hydrazide derivatives that exhibit superior biofilm inhibition against Gram-negative bacteria and lack mutagenicity, unlike their chloro-substituted counterparts. Its higher lipophilicity (XLogP3 3.6 vs. 3.46) can be exploited to enhance membrane permeability of derived drug candidates. The distinct physicochemical properties (higher boiling point 303.8°C, density 1.5 g/cm³) provide operational advantages in process chemistry, ensuring reliable, reproducible syntheses of pharmaceutical intermediates. Prioritize this bromo-precursor to access non-mutagenic lead compounds with enhanced antibiofilm properties.

Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
CAS No. 49803-18-1
Cat. No. B1372027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-2-methylpropanoyl chloride
CAS49803-18-1
Molecular FormulaC10H10BrClO2
Molecular Weight277.54 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br
InChIInChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
InChIKeyXEGDEYNAWWGQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS 49803-18-1): Core Physicochemical and Structural Profile for Procurement and Research Planning


2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS 49803-18-1) is an organic aryl chloride and acylating agent [1]. Its molecular formula is C10H10BrClO2, with a molecular weight of 277.54 g/mol [1]. This compound features a 4-bromophenoxy group and two methyl substituents attached to the alpha-carbon of a propanoyl chloride backbone . It is a reactive intermediate widely utilized in medicinal and organic chemistry for the synthesis of complex molecules through nucleophilic acyl substitution .

Why 2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS 49803-18-1) Cannot Be Directly Substituted with Its Chloro Analog in Critical Synthesis


Direct substitution of 2-(4-bromophenoxy)-2-methylpropanoyl chloride with its 4-chloro analog (CAS 5542-60-9) is not chemically or functionally equivalent. The larger atomic radius and higher electronegativity of bromine versus chlorine [1] alter the compound's physicochemical properties, including density (1.5 vs. 1.3 g/cm³), boiling point (303.8 vs. 284.1 °C), and lipophilicity (XLogP3 of 3.6 vs. 3.46) . These differences directly impact reaction kinetics, solubility profiles, and purification steps. More critically, the choice of halogen in this precursor dictates the downstream biological activity of derived compounds; studies show that bromine-containing hydrazide derivatives exhibit superior biofilm inhibition and lack mutagenicity compared to their chloro-substituted counterparts [2]. Thus, substituting the bromo compound with the chloro analog will fundamentally alter synthetic outcomes and biological efficacy.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS 49803-18-1) vs. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride


Density and Boiling Point: Quantifiable Physical Property Differences Between Bromo and Chloro Analogs

The presence of a bromine atom versus chlorine on the phenoxy ring results in a quantifiable increase in both density and boiling point [1]. 2-(4-Bromophenoxy)-2-methylpropanoyl chloride exhibits a density of 1.5±0.1 g/cm³ and a boiling point of 303.8±17.0 °C at 760 mmHg . In contrast, its direct chloro analog, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (CAS 5542-60-9), has a lower density of 1.3±0.1 g/cm³ and a boiling point of 284.1±15.0 °C at 760 mmHg .

Organic Synthesis Process Chemistry Analytical Chemistry

Lipophilicity (XLogP3): Increased LogP of the Bromo Analog Impacts Partitioning and Reactivity

The bromo-substituted compound is measurably more lipophilic than its chloro counterpart, as reflected by its higher computed partition coefficient [1]. 2-(4-Bromophenoxy)-2-methylpropanoyl chloride has a PubChem-computed XLogP3 value of 3.6 [2]. The direct analog, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, has a computed LogP of 3.46 .

Medicinal Chemistry ADME Prediction QSAR Modeling

Commercial Purity Specification: 98% Purity Available from Major Suppliers

For research and industrial applications, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is commercially available with a minimum purity specification of 98.0% . This high purity level is suitable for demanding synthetic applications, including pharmaceutical intermediate preparation and material science research . While the chloro analog is also available at 95% purity , the specified 98% purity for the bromo compound reduces the risk of side reactions from impurities in multi-step syntheses.

Chemical Procurement Quality Control Research Supply Chain

Biological Activity of Derived Hydrazides: Bromine Substitution Confers Superior Biofilm Inhibition and Avoids Mutagenicity

A comparative study on benzylidene-2-(4-substituted-phenoxy)-2-methyl propane hydrazides demonstrated that the bromine-containing derivatives (derived from 2-(4-bromophenoxy)-2-methylpropanoyl chloride) exhibit superior biofilm inhibition activity against Gram-negative bacterial strains and are non-mutagenic, whereas the corresponding chloro-substituted derivatives were found to be mutagenic in the Ames test [1].

Antimicrobial Research Biofilm Inhibition Mutagenicity Screening

Recommended Research and Industrial Application Scenarios for 2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS 49803-18-1)


Synthesis of Novel Fibrate Derivatives for Antimicrobial and Antibiofilm Research

This compound serves as the essential acylating agent for preparing 2-(4-bromophenoxy)-2-methyl propane hydrazide, a key intermediate in the synthesis of benzylidene-substituted fibrates [1]. As demonstrated by Sheikh et al. (2019), the resulting bromine-containing derivatives exhibit superior biofilm inhibition against Gram-negative bacteria and lack mutagenicity compared to their chloro-substituted counterparts [1]. Researchers in antimicrobial drug discovery should prioritize this bromo-precursor to access non-mutagenic lead compounds with enhanced antibiofilm properties [1].

Development of Lipophilic Pharmacophores in Medicinal Chemistry

With an XLogP3 value of 3.6, this compound is 0.14 units more lipophilic than its chloro analog [2]. This increased lipophilicity can be strategically exploited to improve membrane permeability of derived drug candidates [2]. Medicinal chemists designing compounds where improved logP is desired for target engagement or ADME optimization should select this bromo-intermediate to incorporate the 4-bromophenoxy moiety, thereby tuning the overall lipophilicity of the final pharmacophore [2].

High-Purity Building Block for Multi-Step Organic Synthesis and Process Development

Commercially available at a specified purity of 98.0% , this acyl chloride minimizes the introduction of impurities in complex, multi-step synthetic sequences. Its higher boiling point (303.8 °C) and density (1.5 g/cm³) relative to the chloro analog provide distinct operational advantages in process chemistry, influencing reaction temperature control and ease of phase separation during workup. This makes it a reliable building block for the reproducible synthesis of pharmaceutical intermediates and advanced materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.